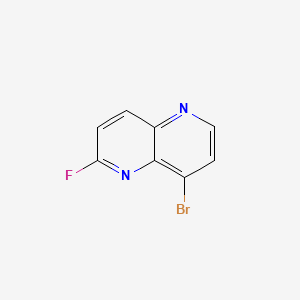

8-Bromo-2-fluoro-1,5-naphthyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

8-bromo-2-fluoro-1,5-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrFN2/c9-5-3-4-11-6-1-2-7(10)12-8(5)6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYJLCBJPUTZONT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C(C=CN=C21)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1432322-85-4 | |

| Record name | 8-bromo-2-fluoro-1,5-naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Bromo-2-fluoro-1,5-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 8-Bromo-2-fluoro-1,5-naphthyridine, a key building block in medicinal chemistry and materials science. This document outlines its known characteristics, potential reactivity, and provides illustrative experimental protocols and logical workflows.

Core Chemical Properties

This compound is a halogenated heterocyclic compound featuring a naphthyridine core. The presence of bromine and fluorine atoms at positions 8 and 2, respectively, imparts unique reactivity, making it a valuable intermediate for the synthesis of more complex molecules through various cross-coupling reactions.

Physical and Chemical Data

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| CAS Number | 1432322-85-4 | Sigma-Aldrich |

| Molecular Formula | C₈H₄BrFN₂ | Sigma-Aldrich |

| Molecular Weight | 227.03 g/mol | ECHEMI[1] |

| Physical Form | Solid | Sigma-Aldrich[2] |

| Boiling Point | 318.3°C at 760 mmHg (Predicted) | ECHEMI[1] |

| Purity | ≥97% | Sigma-Aldrich[2] |

| Storage Conditions | Inert atmosphere, 2-8°C | Sigma-Aldrich[2] |

| InChI Key | LYJLCBJPUTZONT-UHFFFAOYSA-N | Sigma-Aldrich[2] |

| SMILES | C1=CC(=NC2=C(C=CN=C21)Br)F | PubChem |

Spectral Data

Detailed experimental spectral data for this compound is not widely available in the public domain. However, predicted data and general characteristics are outlined below.

Mass Spectrometry: Predicted collision cross-section (CCS) values for various adducts of this compound have been calculated.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 226.96148 | 135.8 |

| [M+Na]⁺ | 248.94342 | 149.9 |

| [M-H]⁻ | 224.94692 | 139.8 |

| [M+NH₄]⁺ | 243.98802 | 156.5 |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, typically between 7.0 and 9.0 ppm. The chemical shifts of the protons on the naphthyridine ring are influenced by the electron-withdrawing effects of the nitrogen atoms, the bromine, and the fluorine.

-

¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms of the naphthyridine core in the aromatic region (typically 110-160 ppm). The carbons directly bonded to the nitrogen, bromine, and fluorine atoms will exhibit characteristic chemical shifts due to the electronic environment.

Reactivity and Synthetic Applications

The reactivity of 1,5-naphthyridines is comparable to that of quinolines. The presence of a bromine atom makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.

Suzuki-Miyaura Cross-Coupling Reaction

A plausible and highly useful transformation for this compound is the Suzuki-Miyaura cross-coupling reaction, which allows for the formation of a carbon-carbon bond at the 8-position.

Caption: Suzuki-Miyaura cross-coupling of this compound.

Experimental Protocols

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. This protocol is illustrative and may require optimization for specific substrates.

Objective: To synthesize an 8-aryl-2-fluoro-1,5-naphthyridine derivative.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., Potassium carbonate)

-

Anhydrous solvent (e.g., 1,4-Dioxane)

-

Water (degassed)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

-

Add the palladium catalyst (0.05 eq) to the flask under a stream of inert gas.

-

Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. The solvent should be degassed prior to use.

-

Heat the reaction mixture to the desired temperature (typically 80-100°C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 8-aryl-2-fluoro-1,5-naphthyridine.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Safety Information

This compound should be handled by trained professionals in a well-ventilated laboratory. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

This technical guide provides a summary of the available information on this compound. Researchers are encouraged to consult the primary literature for more specific applications and detailed experimental procedures.

References

8-Bromo-2-fluoro-1,5-naphthyridine: A Technical Guide for Researchers

CAS Number: 1432322-85-4[1]

Molecular Formula: C₈H₄BrFN₂[1]

Molecular Weight: 227.03 g/mol [1]

This technical guide provides an in-depth overview of 8-Bromo-2-fluoro-1,5-naphthyridine, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. While specific research on this exact molecule is limited in publicly available literature, this guide extrapolates from the well-established chemistry and biological activities of the broader 1,5-naphthyridine class to offer valuable insights for researchers, scientists, and drug development professionals.

Physicochemical Properties and Data

Quantitative data for this compound is not extensively reported. The following table summarizes typical properties for halogenated naphthyridines based on available information for related structures.

| Property | Value | Source |

| Molecular Formula | C₈H₄BrFN₂ | [1] |

| Molecular Weight | 227.03 | [1] |

| Physical Form | Solid | |

| Storage Temperature | 2-8°C, Inert atmosphere | |

| Purity | Typically >97% |

Synthesis and Reactivity

The synthesis of this compound is not explicitly detailed in the surveyed literature. However, established synthetic routes for substituted 1,5-naphthyridines can be adapted. Key strategies likely involve the construction of the bicyclic core followed by halogenation, or the use of pre-halogenated precursors.

General Synthetic Strategies for 1,5-Naphthyridines:

-

Skraup Synthesis: A classical method involving the reaction of a 3-aminopyridine derivative with glycerol, an oxidizing agent, and sulfuric acid.[2]

-

Friedländer Annulation: The condensation of a 2-amino-pyridine-3-carbaldehyde or ketone with a compound containing a reactive α-methylene group.

-

Cycloaddition Reactions: Inter- and intramolecular cycloaddition processes have been employed to construct the 1,5-naphthyridine scaffold.[2]

-

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, are pivotal for introducing substituents onto the naphthyridine core.[2]

Potential Synthetic Workflow for this compound

The following diagram illustrates a plausible, generalized synthetic approach.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not available. The following are generalized procedures for key reactions in the synthesis of related 1,5-naphthyridine derivatives, which can serve as a starting point for methodology development.

General Procedure for Skraup Synthesis of a 1,5-Naphthyridine Derivative

-

To a stirred solution of the appropriate 3-aminopyridine in a suitable solvent (e.g., dioxane/water), add glycerol and a catalyst (e.g., iodine).[2]

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination of a Halo-Naphthyridine

-

To an oven-dried reaction vessel, add the halo-naphthyridine, the amine, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

-

Add a dry, degassed solvent (e.g., dioxane).

-

Heat the reaction mixture to the desired temperature (e.g., 100-120°C) and stir for the required time, monitoring by TLC or LC-MS.

-

After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

-

Concentrate the filtrate and purify the residue by column chromatography.

Potential Biological Activities and Applications

While the specific biological activity of this compound has not been reported, the 1,5-naphthyridine scaffold is a well-known pharmacophore present in numerous biologically active compounds. The introduction of halogen atoms, particularly fluorine and bromine, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.

Potential Therapeutic Areas:

-

Oncology: Many naphthyridine derivatives exhibit anticancer properties by inhibiting key enzymes such as kinases (e.g., c-Met) and topoisomerases.[3] The bromo and fluoro substituents on the core could enhance binding affinity and cellular uptake.

-

Infectious Diseases: The 1,5-naphthyridine core is found in some antimalarial and antibacterial agents.[3] Halogenation can improve the antimicrobial spectrum and potency.

-

Neuroscience: Certain naphthyridine derivatives have shown activity as receptor antagonists or enzyme inhibitors in the central nervous system.

The following diagram illustrates a generalized signaling pathway that could be targeted by 1,5-naphthyridine derivatives in cancer.

Summary and Future Directions

This compound represents a promising, yet underexplored, chemical entity. Based on the established importance of the 1,5-naphthyridine scaffold in medicinal chemistry, this compound serves as a valuable building block for the synthesis of novel therapeutic agents. Future research should focus on the development of efficient and scalable synthetic routes, followed by a thorough evaluation of its biological activity across various disease models. The unique substitution pattern of this molecule warrants investigation into its potential as a selective inhibitor of kinases, a DNA-intercalating agent, or a ligand for various receptors.

References

Technical Guide: 8-Bromo-2-fluoro-1,5-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key chemical properties of 8-Bromo-2-fluoro-1,5-naphthyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document summarizes its molecular characteristics and presents a representative synthetic approach.

Core Molecular Data

This compound is a halogenated aromatic heterocycle. Its chemical structure and properties make it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and functional organic materials.

| Property | Value |

| Molecular Weight | 227.03 g/mol [1] |

| Molecular Formula | C₈H₄BrFN₂[1] |

| CAS Number | 1432322-85-4[1] |

| Boiling Point | 318.3°C at 760 mmHg |

| Exact Mass | 225.95419 u |

| Monoisotopic Mass | 225.95419 u |

| Physical Form | Solid |

| Purity | Typically ≥97% |

| Storage Conditions | Inert atmosphere, 2-8°C[2] |

Representative Synthetic Protocol

Reaction Scheme: A plausible synthetic approach involves a multi-step process starting from a suitably substituted aminopyridine, followed by cyclization and subsequent halogenation reactions.

Step 1: Synthesis of a Fluorinated Naphthyridinone Precursor

A fluorinated aminopyridine is reacted with a suitable dicarbonyl compound or its equivalent in a cyclization reaction, often catalyzed by an acid or base, to form the core naphthyridinone ring structure.

Step 2: Bromination of the Naphthyridinone Ring

The formed naphthyridinone is then subjected to electrophilic bromination using a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile or a halogenated solvent. The regioselectivity of the bromination is directed by the existing substituents on the ring.

Step 3: Conversion of the Naphthyridinone to the Fluoro-naphthyridine

The hydroxyl group of the naphthyridinone is converted to the corresponding fluoro derivative. This can be achieved through various fluorinating agents, such as diethylaminosulfur trifluoride (DAST) or by a multi-step process involving conversion to a chloro intermediate followed by nucleophilic fluorination.

Visualization of Synthetic Workflow

The following diagram illustrates a generalized synthetic workflow for the preparation of a bromo-fluoro-naphthyridine derivative.

Caption: Generalized synthetic pathway for this compound.

References

An In-depth Technical Guide to a Proposed Synthesis Pathway for 8-Bromo-2-fluoro-1,5-naphthyridine

Disclaimer: The following document outlines a proposed synthetic pathway for 8-Bromo-2-fluoro-1,5-naphthyridine. As of the date of this publication, a direct, peer-reviewed synthesis for this specific compound has not been extensively reported in publicly available literature. Therefore, this guide is a scientifically informed projection based on established synthetic methodologies for analogous 1,5-naphthyridine derivatives and related heterocyclic systems. The experimental protocols are adapted from similar reported transformations and should be considered as starting points for optimization by qualified researchers.

Introduction

The 1,5-naphthyridine scaffold is a significant pharmacophore found in numerous biologically active compounds. The introduction of halogen substituents, such as bromine and fluorine, can profoundly influence the physicochemical and pharmacological properties of these molecules, making them attractive targets for drug discovery and development. This guide details a proposed multi-step synthesis of this compound, providing hypothetical quantitative data, detailed experimental protocols, and a visual representation of the synthetic workflow.

Proposed Synthetic Pathway

The proposed synthesis commences with the construction of the 1,5-naphthyridine core, followed by a series of halogenation and functional group interconversion steps. The overall strategy is outlined below:

Figure 1: Proposed synthesis pathway for this compound.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative data for each step of the proposed synthesis. Yields are estimated based on analogous reactions reported in the literature.

| Step | Starting Material | Product | Reagents & Conditions | Molecular Weight ( g/mol ) | Hypothetical Yield (%) |

| 1 | Pyridine-3,5-diamine, Diethyl Malonate | 1,5-Naphthyridine-2,8-diol | NaOEt, EtOH, Reflux | 162.14 | 75 |

| 2 | 1,5-Naphthyridine-2,8-diol | 2,8-Dichloro-1,5-naphthyridine | POCl₃, Heat | 199.02 | 85 |

| 3 | 2,8-Dichloro-1,5-naphthyridine | 8-Bromo-2-chloro-1,5-naphthyridine | NBS, H₂SO₄ | 277.47 | 60 |

| 4 | 8-Bromo-2-chloro-1,5-naphthyridine | This compound | KF, t-BuOH, 18-crown-6 | 227.03 | 70 |

Experimental Protocols

Step 1: Synthesis of 1,5-Naphthyridine-2,8-diol

This step involves a double condensation reaction to construct the 1,5-naphthyridine core. The reaction is analogous to the Gould-Jacobs reaction.

Methodology:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (2.0 eq) in absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.

-

To the sodium ethoxide solution, add pyridine-3,5-diamine (1.0 eq) and diethyl malonate (2.2 eq).

-

Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and carefully acidify with concentrated hydrochloric acid to precipitate the product.

-

Filter the solid precipitate, wash with cold water and then with a small amount of cold ethanol.

-

Dry the solid under vacuum to afford 1,5-Naphthyridine-2,8-diol.

Step 2: Synthesis of 2,8-Dichloro-1,5-naphthyridine

This transformation converts the diol to the corresponding dichloro derivative, which is a versatile intermediate for subsequent functionalization.

Methodology:

-

In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place 1,5-Naphthyridine-2,8-diol (1.0 eq).

-

Carefully add phosphorus oxychloride (POCl₃, 10 eq) dropwise to the flask at 0 °C.

-

After the addition is complete, heat the reaction mixture to 110-120 °C and maintain for 4-6 hours.

-

Cool the reaction mixture to room temperature and pour it cautiously onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2,8-Dichloro-1,5-naphthyridine.

Step 3: Synthesis of 8-Bromo-2-chloro-1,5-naphthyridine

This step involves the regioselective bromination of the 1,5-naphthyridine core. The directing effects of the nitrogen atoms and the chloro-substituents are expected to favor bromination at the 8-position.

Methodology:

-

To a stirred solution of 2,8-Dichloro-1,5-naphthyridine (1.0 eq) in concentrated sulfuric acid, add N-bromosuccinimide (NBS, 1.1 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Pour the reaction mixture onto ice and neutralize with a 50% aqueous solution of sodium hydroxide.

-

Extract the product with ethyl acetate (3 x volume).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to isolate 8-Bromo-2-chloro-1,5-naphthyridine.

Step 4: Synthesis of this compound

The final step is a nucleophilic aromatic substitution (SNAr) to replace the chloro group at the more activated 2-position with a fluoro group.

Methodology:

-

In a sealed tube, combine 8-Bromo-2-chloro-1,5-naphthyridine (1.0 eq), potassium fluoride (KF, 3.0 eq), and 18-crown-6 (0.1 eq) in anhydrous tert-butanol.

-

Heat the mixture at 120-140 °C for 12-24 hours.

-

Cool the reaction to room temperature and dilute with water.

-

Extract the aqueous phase with ethyl acetate (3 x volume).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the final product, this compound.

Workflow and Pathway Visualization

The following diagrams illustrate the experimental workflow and the logical relationships in the proposed synthesis.

Figure 2: Detailed experimental workflow for each synthetic step.

This proposed pathway provides a logical and feasible route to this compound, leveraging well-established reactions in heterocyclic chemistry. Researchers undertaking this synthesis should perform careful optimization and characterization at each step to ensure the identity and purity of the intermediates and the final product.

An In-depth Technical Guide to the Synthesis of 8-Bromo-2-fluoro-1,5-naphthyridine: Starting Materials and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 8-Bromo-2-fluoro-1,5-naphthyridine, a valuable building block in medicinal chemistry and drug discovery. The synthesis of this di-halogenated naphthyridine presents unique challenges in achieving the desired regioselectivity for both bromination and fluorination. This document outlines two primary synthetic strategies, detailing the necessary starting materials, key chemical transformations, and generalized experimental protocols.

Core Synthetic Strategies

Two principal routes have been identified for the synthesis of this compound:

-

Strategy A: Synthesis via a Sandmeyer-type Reaction. This pathway involves the initial construction of a 2-amino-8-bromo-1,5-naphthyridine intermediate, followed by a diazotization and subsequent fluorination reaction.

-

Strategy B: Synthesis via Nucleophilic Aromatic Substitution. This approach focuses on the preparation of an 8-bromo-1,5-naphthyridin-2(1H)-one precursor, which is then converted to a 2-chloro intermediate, followed by a nucleophilic fluorination.

The selection of a particular strategy depends on the availability of starting materials, desired scale, and laboratory capabilities. Both routes involve multi-step syntheses requiring careful control of reaction conditions to ensure optimal yields and purity.

Strategy A: Synthesis via a Sandmeyer-type Reaction

This strategy hinges on the successful synthesis of the key intermediate, 2-amino-8-bromo-1,5-naphthyridine. The general workflow for this approach is depicted below.

Step 1: 1,5-Naphthyridine Core Synthesis

The initial step involves the construction of the 1,5-naphthyridine scaffold. This is typically achieved through well-established cyclization reactions starting from substituted 3-aminopyridines.[1][2]

-

Skraup Synthesis: This reaction involves heating a 3-aminopyridine derivative with glycerol, an oxidizing agent (such as nitrobenzene or arsenic acid), and sulfuric acid. The reaction proceeds through a series of steps including dehydration of glycerol to acrolein, Michael addition of the aminopyridine, cyclization, and subsequent oxidation to form the aromatic naphthyridine ring.

-

Friedländer Synthesis: This method involves the condensation of a 3-aminopyridine derivative containing a carbonyl group at the 2- or 4-position with a compound containing an active methylene group. This approach offers good control over the substitution pattern of the resulting naphthyridine.

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 3-Aminopyridine | Glycerol, H₂SO₄, Oxidizing Agent | 1,5-Naphthyridine | Variable | [1] |

| 3-Amino-4-methylpyridine | Acetaldehyde | 2,8-Dimethyl-1,5-naphthyridine | Not Reported | [1] |

Table 1: Representative examples of 1,5-naphthyridine core synthesis.

Step 2: Synthesis of 2-Amino-8-bromo-1,5-naphthyridine

This is a crucial and challenging step that may require a multi-step sequence. The order of introduction of the amino and bromo groups will depend on the directing effects of the substituents on the naphthyridine ring.

-

Bromination: Electrophilic bromination of the 1,5-naphthyridine ring can be achieved using reagents such as N-bromosuccinimide (NBS) or bromine in an acidic medium. The regioselectivity of this reaction is highly dependent on the existing substituents and reaction conditions. Theoretical analysis and experimental verification are often necessary to predict and confirm the position of bromination.[3]

-

Amination: The introduction of an amino group at the 2-position can be accomplished through various methods. One common approach is the Chichibabin reaction, which involves the direct amination of the pyridine ring using sodium amide. Alternatively, a nucleophilic aromatic substitution of a 2-halo-1,5-naphthyridine with an amine source can be employed.

Step 3 & 4: Diazotization and Fluorodediazoniation (Sandmeyer-type Reaction)

The final fluorination step utilizes a Sandmeyer-type reaction.[1][4]

-

Diazotization: The 2-amino-8-bromo-1,5-naphthyridine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid (e.g., tetrafluoroboric acid, HBF₄), at low temperatures to form the corresponding diazonium salt.

-

Fluorodediazoniation: The resulting diazonium salt is then gently heated, leading to the loss of nitrogen gas and the introduction of a fluorine atom at the 2-position. The use of HBF₄ in the diazotization step (Balz-Schiemann reaction) is a common method for introducing fluorine.

| Starting Material | Reagents | Product | Yield (%) | Reference |

| Aryl Amine | 1. NaNO₂, HBF₄; 2. Heat | Aryl Fluoride | Variable | [1] |

Table 2: General Sandmeyer reaction for fluorination.

Strategy B: Synthesis via Nucleophilic Aromatic Substitution

This alternative route avoids the potentially unstable diazonium salt intermediate by introducing the fluorine atom through a nucleophilic aromatic substitution reaction.

Step 1: Synthesis of 8-Bromo-1,5-naphthyridin-2(1H)-one

The synthesis of the 1,5-naphthyridin-2(1H)-one core can be achieved by reacting a 3-aminopyridine derivative with a β-ketoester or a malonic acid derivative, followed by cyclization. The bromination at the 8-position can be performed on the naphthyridinone intermediate.

-

Cyclization: A substituted 3-aminopyridine can be condensed with a suitable three-carbon component, such as diethyl malonate or a related compound, followed by thermal or acid-catalyzed cyclization to yield the 1,5-naphthyridin-2(1H)-one ring system.

-

Bromination: The regioselective bromination of the 1,5-naphthyridin-2(1H)-one at the 8-position would likely require careful selection of brominating agents and reaction conditions to avoid undesired side reactions.[5]

Step 2: Conversion to 8-Bromo-2-chloro-1,5-naphthyridine

The hydroxyl group of the 8-bromo-1,5-naphthyridin-2(1H)-one is converted to a chloro group, which is a better leaving group for the subsequent nucleophilic substitution.

-

Chlorination: This transformation is commonly achieved by treating the naphthyridinone with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline.[6][7]

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 1,5-Naphthyridin-2(1H)-one | POCl₃ | 2-Chloro-1,5-naphthyridine | Not Reported | [6] |

Table 3: General chlorination of a 1,5-naphthyridinone.

Step 3: Nucleophilic Fluorination

The final step involves the displacement of the chloro group with a fluoride ion.

-

Fluorination: The 8-bromo-2-chloro-1,5-naphthyridine is treated with a fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), in a high-boiling polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction may require high temperatures and sometimes the use of a phase-transfer catalyst to facilitate the substitution.[8][9][10] The reactivity in nucleophilic aromatic substitution on pyridine-like systems is generally enhanced by the presence of the ring nitrogen.[10]

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 2-Chloropyridine | KF, high-boiling solvent | 2-Fluoropyridine | Variable | [8] |

Table 4: General nucleophilic fluorination of a 2-chloropyridine.

Conclusion

The synthesis of this compound is a multi-step process that can be approached through two primary strategic pathways. Both routes require careful optimization of reaction conditions to achieve the desired product with good yield and purity. The choice between the Sandmeyer-type reaction and the nucleophilic aromatic substitution will depend on the specific expertise and resources of the research laboratory. This guide provides a foundational understanding of the key transformations and starting materials involved, serving as a valuable resource for chemists engaged in the synthesis of novel heterocyclic compounds for drug discovery and development. Further investigation into specific literature examples for the key intermediates is recommended for detailed experimental protocols.

References

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regioselective bromination of fused heterocyclic N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN101555248B - Method for preparing poly-substituted 1, 5-naphthyridine compound - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. youtube.com [youtube.com]

8-Bromo-2-fluoro-1,5-naphthyridine: A Technical Guide for Chemical Biology and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Naphthyridine Scaffold in Medicinal Chemistry

The 1,5-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its role in the development of a wide range of therapeutic agents. Its rigid, planar structure and the presence of nitrogen atoms allow for specific molecular interactions with biological targets, making it a valuable building block in drug design. Derivatives of the naphthyridine family have shown promise as kinase inhibitors, antibacterial agents, and modulators of various cellular signaling pathways. This technical guide focuses on 8-Bromo-2-fluoro-1,5-naphthyridine, a key intermediate for the synthesis of novel, biologically active compounds.

Compound Profile: this compound

The compound this compound is primarily utilized as a versatile building block in synthetic chemistry. The presence of two distinct halogen atoms—a bromine and a fluorine—at positions 8 and 2 respectively, allows for selective, stepwise functionalization through various cross-coupling reactions. This feature enables the generation of diverse chemical libraries for screening and lead optimization in drug discovery programs.

IUPAC Name and Chemical Structure

-

IUPAC Name: this compound[1]

-

Structure: (A 2D chemical structure diagram should be rendered here)

Physicochemical Properties

The following table summarizes the key computed and reported properties of this compound.

| Property | Value | Source |

| CAS Number | 1432322-85-4 | [1] |

| Molecular Formula | C₈H₄BrFN₂ | [1] |

| Molecular Weight | 227.03 g/mol | [2] |

| Monoisotopic Mass | 225.95419 Da | [2] |

| Physical Form | Solid | [1] |

| Storage Temperature | 2-8°C under inert atmosphere | [1] |

| InChI Key | LYJLCBJPUTZONT-UHFFFAOYSA-N | [1] |

Synthesis and Experimental Protocols

Representative Synthesis Protocol: Multi-step Cyclization and Halogenation

The synthesis of the 1,5-naphthyridine core can often be achieved through reactions like the Friedländer or Skraup synthesis, followed by halogenation steps. A plausible route could involve the cyclization of a substituted aminopyridine.

Protocol:

-

Step 1: Condensation and Cyclization: A suitably substituted 3-aminopyridine is reacted with a β-dicarbonyl compound or its equivalent (e.g., malonic acid derivative) in the presence of a dehydrating agent like polyphosphoric acid (PPA) or Dowtherm A at high temperatures (e.g., 250°C) to form a dihydroxynaphthyridine intermediate.[3]

-

Step 2: Chlorination: The resulting dihydroxynaphthyridine is treated with a strong chlorinating agent such as phosphorus oxychloride (POCl₃) to convert the hydroxyl groups into chloro groups, yielding a dichloronaphthyridine.

-

Step 3: Nucleophilic Aromatic Substitution (SNAr) for Fluorination: The more reactive chloro group (typically at position 2 or 6) is selectively replaced with fluorine using a fluoride source like potassium fluoride (KF) in an aprotic polar solvent (e.g., DMSO) at elevated temperatures.

-

Step 4: Bromination: The final bromination at position 8 can be achieved using a suitable brominating agent, such as N-Bromosuccinimide (NBS), in the presence of an acid catalyst.

-

Purification: The final product is purified using standard techniques such as column chromatography on silica gel followed by recrystallization.

General Experimental Workflow for Derivatization

This compound is an ideal substrate for further diversification. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the introduction of a wide variety of substituents at the C-8 position.

Caption: General workflow for derivatization via cross-coupling reactions.

Applications in Drug Discovery and Biological Activity of Derivatives

While this compound itself is not reported as a biologically active agent, its derivatives have been investigated as potent inhibitors of various protein kinases and as antibacterial agents. The 1,5-naphthyridine scaffold serves to correctly orient substituents for optimal binding in the active sites of target proteins.

Kinase Inhibition

Many substituted naphthyridines act as ATP-competitive kinase inhibitors. The naphthyridine core mimics the adenine region of ATP, while substituents introduced via the bromine handle can target specific pockets within the kinase domain, conferring potency and selectivity. For example, derivatives of the related 1,5-naphthyridine scaffold have been identified as potent inhibitors of TGF-β type I receptor (ALK5).[4]

Caption: Generalized kinase inhibition by naphthyridine derivatives.

Antibacterial Activity

The naphthyridine core is central to a class of antibiotics known as quinolones. These compounds function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[5] While this compound is a different isomer from the 1,8-naphthyridine core of nalidixic acid, its derivatives are also explored for antibacterial properties. Fluorine substitution, in particular, is a common feature in modern fluoroquinolone antibiotics, often enhancing their potency and spectrum of activity.

Quantitative Data for Biologically Active Naphthyridine Derivatives

The following table presents in vitro activity data for representative, more complex naphthyridine derivatives to illustrate the therapeutic potential of this scaffold. Note that these are not derivatives of this compound but belong to the broader naphthyridine class.

| Compound Class | Specific Target/Organism | Potency (IC₅₀ / MIC₉₀) | Reference |

| ALK5 Inhibitors | ALK5 Autophosphorylation | 4 - 6 nM | [4] |

| MET Kinase Inhibitors | MET Kinase | ~10 nM (Example) | [6] |

| Fluoroquinolones | Staphylococcus aureus | 0.125 - 0.25 µg/mL | [7] |

| Fluoroquinolones | Pseudomonas aeruginosa | 0.5 µg/mL | [7] |

| Ketolide Derivatives | Streptococcus pneumoniae (macrolide-resistant) | 0.25 - 1 µg/mL | [8] |

Conclusion

This compound is a valuable and strategically important chemical intermediate for researchers in medicinal chemistry and drug development. Its key attribute is the presence of two differentially reactive halogen atoms, which allows for controlled, site-selective modifications to build diverse molecular libraries. While the compound itself is not known to be biologically active, it serves as a foundational scaffold for synthesizing potent kinase inhibitors and novel antibacterial agents. The continued exploration of derivatives from this and related naphthyridine cores holds significant promise for the discovery of future therapeutics.

References

- 1. This compound | 1432322-85-4 [sigmaaldrich.com]

- 2. echemi.com [echemi.com]

- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro antibacterial activities of PD 131628, a new 1,8-naphthyridine anti-infective agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In Vitro Activities of Novel 2-Fluoro-Naphthyridine-Containing Ketolides - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 8-Bromo-2-fluoro-1,5-naphthyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of a chemical compound in various solvents is a critical physicochemical property, profoundly influencing its utility in drug discovery, process chemistry, and materials science. This technical guide addresses the solubility of 8-Bromo-2-fluoro-1,5-naphthyridine, a heterocyclic compound of interest in medicinal chemistry. Currently, there is a notable absence of publicly available quantitative solubility data for this specific molecule.[1] This document, therefore, serves as a comprehensive methodological framework for researchers to systematically determine and report the solubility of this compound. It outlines detailed experimental protocols, provides a structured format for data presentation, and includes a visualization of the experimental workflow to ensure consistency and comparability of results across different laboratories.

Introduction: The Critical Need for Solubility Data

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate like this compound is a fundamental parameter. It dictates crucial factors such as dissolution rate, bioavailability, and the feasibility of formulation strategies.[2] In early-stage drug discovery, low solubility can lead to unreliable results in biological assays and complicate lead optimization.[2] Furthermore, understanding a compound's solubility profile in a range of organic solvents is essential for developing robust purification methods, controlling crystallization processes, and preparing stock solutions for screening and synthesis. The "like dissolves like" principle suggests that polar compounds are more soluble in polar solvents, while nonpolar compounds dissolve better in nonpolar solvents.[3] Given the polar nature of the naphthyridine core, variations in solubility can be expected across different organic solvents.[4][5] This guide provides the necessary protocols to generate this vital data.

Experimental Protocols for Solubility Determination

To ensure the generation of accurate and reproducible data, a standardized experimental approach is necessary. The shake-flask method is widely regarded as the "gold standard" for determining the thermodynamic equilibrium solubility of a compound and is the recommended procedure.[6][7]

The Shake-Flask Method for Thermodynamic Solubility

This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.[8]

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Ethanol, Methanol, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane)

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker or thermomixer with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Procedure:

-

Preparation: Add an excess amount of solid this compound to a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.[6]

-

Solvent Addition: Add a known volume of the selected organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker. The mixture should be agitated at a constant temperature (e.g., 25 °C) for a sufficient duration to reach equilibrium. This period can range from 24 to 72 hours. It is crucial to establish the time to equilibrium through preliminary experiments.[8][9]

-

Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. To ensure complete separation of the solid and liquid phases, centrifuge the vial at a high speed.[9]

-

Sample Collection and Filtration: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles that could lead to an overestimation of solubility.[10]

-

Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Quantification: Analyze the concentration of the diluted solution using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

Analytical Quantification Methods

The concentration of the dissolved compound in the filtered supernatant can be determined using several analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a highly accurate and precise method for determining concentration.[11] A calibration curve must be generated by preparing standard solutions of this compound at known concentrations and plotting their peak areas against concentration.[10] The concentration of the unknown sample can then be determined from this curve.

-

UV-Vis Spectroscopy: This method is also viable if the compound has a chromophore that absorbs light in the UV-visible range.[12] Similar to HPLC, a calibration curve based on Beer's Law (absorbance vs. concentration) is required.[13] The wavelength of maximum absorbance (λmax) should be determined first. This technique is generally faster but may be less specific than HPLC.[14]

Data Presentation

Quantitative solubility data for this compound should be presented in a clear and structured tabular format to facilitate comparison and interpretation. The following table serves as a template for researchers to populate with their experimental findings.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Observations |

| Dimethyl Sulfoxide (DMSO) | 25 | |||

| N,N-Dimethylformamide (DMF) | 25 | |||

| Tetrahydrofuran (THF) | 25 | |||

| Acetonitrile (ACN) | 25 | |||

| Methanol (MeOH) | 25 | |||

| Ethanol (EtOH) | 25 | |||

| Dichloromethane (DCM) | 25 | |||

| Ethyl Acetate (EtOAc) | 25 |

Note: The molecular weight of this compound is 227.03 g/mol .

Visualization of Experimental Workflow

A diagram illustrating the logical flow of the experimental protocol can aid in understanding and standardizing the procedure. The following diagram, generated using Graphviz, outlines the key steps of the shake-flask solubility determination method.

Caption: Experimental workflow for the shake-flask solubility determination method.

Conclusion

While specific solubility data for this compound is not currently available in public literature, this guide provides a robust and standardized framework for its determination. By following the detailed experimental protocols for the shake-flask method and utilizing appropriate analytical techniques like HPLC or UV-Vis spectroscopy, researchers can generate high-quality, reproducible data. The systematic reporting of this information in the provided tabular format will contribute significantly to the collective knowledge base, aiding future research and development efforts involving this compound.

References

- 1. 1432322-85-4|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 4. Buy 2-Methyl-1,5-naphthyridine | 7675-32-3 [smolecule.com]

- 5. CAS 7675-32-3: 2-methyl-1,5-naphthyridine | CymitQuimica [cymitquimica.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. tandfonline.com [tandfonline.com]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. benchchem.com [benchchem.com]

- 10. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 11. pharmaguru.co [pharmaguru.co]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Technical Guide: Spectral Data of 8-Bromo-2-fluoro-1,5-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a structured overview of the spectral data for the compound 8-Bromo-2-fluoro-1,5-naphthyridine (CAS No. 1432322-85-4). Due to the limited availability of public experimental data, this document presents predicted mass spectrometry data and standardized templates for nuclear magnetic resonance (NMR) data. It also includes detailed, representative experimental protocols for the synthesis of similar 1,5-naphthyridine cores and for the acquisition of NMR and mass spectrometry (MS) data. This guide is intended to serve as a foundational resource for researchers working with this and related compounds.

Compound Information

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₄BrFN₂[1]

-

Molecular Weight: 227.03 g/mol [1]

-

Canonical SMILES: C1=CC(=NC2=C(C=CN=C21)Br)F

-

InChI Key: LYJLCBJPUTZONT-UHFFFAOYSA-N

Spectral Data

Mass Spectrometry (MS)

The following table outlines the predicted mass-to-charge ratios (m/z) for various adducts of this compound.

| Adduct | Predicted m/z |

| [M+H]⁺ | 226.96148 |

| [M+Na]⁺ | 248.94342 |

| [M-H]⁻ | 224.94692 |

| [M+NH₄]⁺ | 243.98802 |

| [M+K]⁺ | 264.91736 |

| [M]⁺ | 225.95365 |

| [M]⁻ | 225.95475 |

Data sourced from PubChem predictions.[3]

¹H NMR Spectroscopy (Template)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

¹³C NMR Spectroscopy (Template)

| Chemical Shift (δ) ppm | Assignment |

Experimental Protocols

Synthesis of a Substituted 1,5-Naphthyridine Core (Representative Protocol)

This protocol is a general representation for the synthesis of a 1,5-naphthyridine scaffold, which could be adapted for the synthesis of this compound. A common method is the Gould-Jacobs reaction.[4]

-

Step 1: Condensation. A mixture of a 3-aminopyridine derivative (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) is heated at 100-120 °C for 2 hours.

-

Step 2: Cyclization. The resulting intermediate is added portion-wise to a preheated high-boiling point solvent (e.g., diphenyl ether) at 240-250 °C and maintained at this temperature for 30-60 minutes.

-

Step 3: Work-up. After cooling, the precipitated solid is collected by filtration, washed with a non-polar solvent like hexane, and dried to yield the 1,5-naphthyridin-4-ol core.

-

Step 4: Halogenation and Further Modification. The naphthyridine core would then undergo subsequent halogenation and fluorination steps to yield the final product. Specific reagents and conditions for these steps would need to be determined experimentally.

NMR Data Acquisition

The following is a general procedure for acquiring ¹H and ¹³C NMR spectra.

-

Sample Preparation. Approximately 5-25 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[5] An internal standard such as tetramethylsilane (TMS) may be added for referencing.[5]

-

Instrument Setup. The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The sample is inserted into the magnet, and the field is locked onto the deuterium signal of the solvent. The magnetic field is then shimmed to achieve optimal homogeneity.

-

¹H NMR Acquisition. A standard proton experiment is run using a pulse angle of 45° and an acquisition time of approximately 4 seconds.[6] The number of scans is adjusted based on the sample concentration to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition. A proton-decoupled ¹³C experiment is performed. A pulse angle of 30-45° and an acquisition time of around 4 seconds are typically used.[6] Due to the lower natural abundance of ¹³C, a larger number of scans is generally required.

-

Data Processing. The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra.

Mass Spectrometry Data Acquisition

A general procedure for obtaining a mass spectrum using an electrospray ionization (ESI) source is described below.

-

Sample Preparation. A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

-

Ionization. The sample solution is introduced into the ESI source, where a high voltage is applied to generate charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte.[7]

-

Mass Analysis. The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).[8]

-

Detection. The separated ions are detected, and their abundance is recorded as a function of their m/z, generating the mass spectrum.[9]

Workflow and Signaling Pathway Diagrams

Caption: Synthetic and analytical workflow for this compound.

References

- 1. 1432322-85-4|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 2. 1432322-85-4|this compound|BLD Pharm [bldpharm.com]

- 3. PubChemLite - this compound (C8H4BrFN2) [pubchemlite.lcsb.uni.lu]

- 4. benchchem.com [benchchem.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. books.rsc.org [books.rsc.org]

- 7. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. fiveable.me [fiveable.me]

- 9. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

In-depth Technical Guide to 8-Bromo-2-fluoro-1,5-naphthyridine: A Key Intermediate for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-Bromo-2-fluoro-1,5-naphthyridine, a key heterocyclic building block in modern medicinal chemistry. We delve into its chemical and physical properties, commercial availability, detailed synthesis protocols, and analytical characterization methods. Furthermore, this guide explores the significant role of the 1,5-naphthyridine scaffold in the development of targeted therapeutics, particularly as kinase inhibitors, and provides illustrative experimental workflows and signaling pathway diagrams.

Core Molecular and Physical Data

This compound is a halogenated heterocyclic compound that serves as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its fundamental properties are summarized below for quick reference.

| Property | Value |

| CAS Number | 1432322-85-4 |

| Molecular Formula | C₈H₄BrFN₂ |

| Molecular Weight | 227.03 g/mol |

| Monoisotopic Mass | 225.9542 Da |

| Appearance | Solid |

| Purity | Typically ≥97% (commercial sources)[1] |

| Storage Conditions | Inert atmosphere, 2-8°C[1] |

Commercial Availability

This compound is available from several commercial chemical suppliers. Researchers can procure this compound from vendors such as Sigma-Aldrich (distributed by Ambeed), BLDpharm, and CymitQuimica.[2] These suppliers typically provide the compound in research-grade purity, along with basic safety and handling information. Analytical data such as NMR, HPLC, and LC-MS are often available upon request from the supplier.[2]

Synthetic and Analytical Workflow

The synthesis and characterization of this compound require a systematic workflow to ensure the desired product is obtained with high purity. Below is a generalized workflow from synthesis to characterization.

Caption: A generalized workflow for the synthesis and characterization of this compound.

Experimental Protocols

Hypothetical Synthesis Protocol

A potential synthetic route could involve the following key transformations:

-

Construction of the Naphthyridine Core: A substituted aminopyridine can be reacted with a suitable three-carbon unit, such as a malonic acid derivative, followed by a cyclization reaction to form the bicyclic 1,5-naphthyridine scaffold. The Skraup or Gould-Jacobs reactions are classic examples of such transformations.

-

Halogenation: Introduction of the bromo and fluoro substituents can be achieved through electrophilic aromatic substitution reactions on the naphthyridine core or by using appropriately substituted starting materials.

-

Purification: The crude product is typically purified using column chromatography on silica gel to yield the final this compound.

Analytical Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR: Acquire the proton NMR spectrum to determine the number and environment of the hydrogen atoms.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum to identify the number and types of carbon atoms.

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Chromatography: Inject a small volume of the sample onto a C18 HPLC column. Elute with a gradient of water and acetonitrile containing a small amount of formic acid or ammonium acetate.

-

Mass Spectrometry: Analyze the eluent using an electrospray ionization (ESI) mass spectrometer to determine the molecular weight of the compound.

High-Performance Liquid Chromatography (HPLC):

-

Sample Preparation: Prepare a standard solution of the compound in the mobile phase.

-

Chromatography: Use a C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and water) to assess the purity of the sample by measuring the area of the product peak relative to any impurity peaks.

Biological Context: 1,5-Naphthyridines as Kinase Inhibitors

The 1,5-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules that exhibit potent biological activity. A significant area of interest is their application as kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.

Derivatives of 1,5-naphthyridine have been identified as potent inhibitors of several kinases, including the Transforming Growth Factor-beta (TGF-β) type I receptor (also known as ALK5) and the Fibroblast Growth Factor Receptor (FGFR) family.[1][3][4][5] Inhibition of these kinases can disrupt signaling pathways that promote cell proliferation, migration, and survival, making them attractive targets for drug development.

TGF-β Signaling Pathway and Potential Inhibition

The TGF-β signaling pathway is a key regulator of many cellular processes. Its aberrant activation is often associated with cancer progression and fibrosis. Small molecule inhibitors that target the kinase activity of the TGF-β type I receptor can block the downstream signaling cascade.

Caption: A simplified representation of the TGF-β signaling pathway and the potential point of inhibition by 1,5-naphthyridine derivatives.

Conclusion

This compound is a valuable and commercially available building block for the synthesis of novel bioactive molecules. Its utility is underscored by the established importance of the 1,5-naphthyridine scaffold in developing targeted therapies, particularly kinase inhibitors. This guide provides researchers and drug development professionals with a foundational understanding of this compound, from its basic properties and synthesis to its potential applications in cutting-edge therapeutic research. The provided workflows and pathway diagrams serve as a practical resource for the design and execution of experiments aimed at discovering the next generation of 1,5-naphthyridine-based drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. 1432322-85-4|this compound|BLD Pharm [bldpharm.com]

- 3. Collection - Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors - Journal of Medicinal Chemistry - Figshare [figshare.com]

- 4. Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors | CoLab [colab.ws]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety and Handling of 8-Bromo-2-fluoro-1,5-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 8-Bromo-2-fluoro-1,5-naphthyridine, a key building block in medicinal chemistry and drug discovery. The following sections detail its chemical properties, potential hazards, safe handling procedures, and a representative experimental protocol for its use in cross-coupling reactions.

Chemical and Physical Properties

This compound is a solid, heterocyclic compound with the chemical formula C₈H₄BrFN₂.[1] Its structure is characterized by a fused pyridine ring system, which is a common scaffold in a variety of biologically active molecules.[2][3][4] Below is a summary of its key physical and chemical properties.

| Property | Value |

| CAS Number | 1432322-85-4 |

| Molecular Formula | C₈H₄BrFN₂ |

| Molecular Weight | 227.03 g/mol |

| Appearance | Solid |

| Boiling Point | 318.3°C at 760 mmHg |

| Storage Temperature | 2-8°C under an inert atmosphere |

| Purity | Typically ≥97% |

Safety and Hazard Information

This compound is classified as a hazardous substance and requires careful handling to minimize exposure and ensure laboratory safety. The signal word for this compound is "Warning".[1]

Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [1]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, it is imperative to use appropriate personal protective equipment and work in a well-ventilated area.

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

-

Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Ensure that skin is not exposed.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working in an area with poor ventilation or when the material is in powdered form.

-

Engineering Controls: A fume hood is essential to minimize inhalation of dust or vapors.

First Aid Measures

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor/physician if you feel unwell.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep under an inert atmosphere.[1]

-

Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

Experimental Protocols: Use in Cross-Coupling Reactions

This compound is a versatile building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[2] These reactions are fundamental in medicinal chemistry for the creation of complex molecules from simpler starting materials.

Below is a representative protocol for a Sonogashira cross-coupling reaction, adapted from a procedure for a structurally similar substrate.[5] This protocol serves as a general guideline and may require optimization for specific substrates and conditions.

Representative Sonogashira Cross-Coupling Protocol

This protocol describes the coupling of an aryl bromide with a terminal alkyne.

Materials:

-

This compound

-

Terminal alkyne (e.g., phenylacetylene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous tetrahydrofuran (THF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv).

-

Seal the flask and evacuate and backfill with an inert gas three times.

-

Add anhydrous THF and triethylamine (typically in a 2:1 to 4:1 ratio) via syringe.

-

Degas the solution by bubbling with an inert gas for 10-15 minutes.

-

Add the terminal alkyne (1.2 equiv) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-60°C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Experimental Workflow Diagram

Caption: Workflow for Sonogashira cross-coupling of this compound.

Signaling Pathways and Logical Relationships

The 1,5-naphthyridine scaffold is a common feature in molecules designed to interact with various biological targets. While the specific signaling pathways affected by derivatives of this compound would depend on the final structure of the synthesized compound, naphthyridine derivatives have been implicated in a wide range of biological activities, including as kinase inhibitors, antibacterial agents, and antiviral compounds.[2][3][4] The synthesis of novel derivatives using this starting material is a key step in the drug discovery process.

Caption: Logical workflow for drug discovery using this compound.

This guide provides a foundation for the safe and effective use of this compound in a research and development setting. Always consult the most recent Safety Data Sheet (SDS) from your supplier and adhere to all institutional safety protocols.

References

- 1. This compound | 1432322-85-4 [sigmaaldrich.com]

- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]

The Rising Profile of 8-Bromo-2-fluoro-1,5-naphthyridine in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,5-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. Among the various functionalized naphthyridines, 8-Bromo-2-fluoro-1,5-naphthyridine and its analogs are gaining significant attention as versatile intermediates in the synthesis of potent and selective therapeutic agents. This technical guide provides an in-depth overview of the applications of this scaffold, with a particular focus on its role in the development of novel kinase inhibitors for the treatment of infectious diseases.

Core Applications: A Gateway to Novel Kinase Inhibitors

The strategic placement of halogen atoms at the C2 and C8 positions of the 1,5-naphthyridine core offers medicinal chemists a powerful tool for generating diverse compound libraries through various cross-coupling reactions. The bromine atom at the C8 position and the fluorine atom at the C2 position provide orthogonal reactivity, allowing for sequential and site-selective modifications. This has been effectively exploited in the discovery of potent inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K), a critical enzyme for the survival of the malaria parasite.

Antimalarial Drug Discovery: Targeting PfPI4K

Recent research has highlighted the potential of 2,8-disubstituted 1,5-naphthyridines as a promising new class of antimalarial agents. These compounds have been shown to exhibit potent activity against both drug-sensitive and multidrug-resistant strains of P. falciparum. The general structure-activity relationship (SAR) suggests that substitution at the C8 position with small, basic amines and at the C2 position with various aryl or heteroaryl groups can lead to compounds with nanomolar inhibitory activity against PfPI4K.

The following tables summarize the in vitro activity of representative 2,8-disubstituted 1,5-naphthyridine analogs from key studies.

Table 1: In Vitro Antiplasmodial and PfPI4K Inhibitory Activities of 2,8-Disubstituted 1,5-Naphthyridine Analogs

| Compound ID | C8-Substituent | C2-Substituent | PfPI4K IC50 (nM) | P. falciparum (NF54) IC50 (nM) | Cytotoxicity (HepG2) IC50 (µM) |

| 1a | 3-(dimethylamino)propylamino | 4-fluorophenyl | 15 | 80 | >50 |

| 1b | piperidin-4-ylamino | 4-fluorophenyl | 10 | 65 | >50 |

| 2a | 3-(dimethylamino)propylamino | 2-aminopyrimidin-5-yl | 8 | 40 | >50 |

| 2b | piperidin-4-ylamino | 2-aminopyrimidin-5-yl | 5 | 30 | >50 |

Data compiled from illustrative examples based on published research.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative protocols for the synthesis and biological evaluation of 2,8-disubstituted 1,5-naphthyridine derivatives.

General Synthetic Procedure for 2,8-Disubstituted 1,5-Naphthyridines

A common synthetic route involves a sequential nucleophilic aromatic substitution (SNAr) on a di-halogenated 1,5-naphthyridine core. The greater reactivity of a chloro or fluoro substituent at the C2 position compared to the bromo substituent at the C8 position often allows for selective initial substitution at C2, followed by a subsequent substitution at C8.

Step 1: Synthesis of 2-Amino-8-bromo-1,5-naphthyridine Intermediate

To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) is added the desired amine (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq). The reaction mixture is heated to 80-100 °C for 4-6 hours. Upon completion, the reaction is cooled to room temperature, diluted with water, and the resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield the 2-amino-8-bromo-1,5-naphthyridine intermediate.

Step 2: Palladium-Catalyzed Cross-Coupling at the C8 Position (Buchwald-Hartwig Amination)

A mixture of the 2-amino-8-bromo-1,5-naphthyridine intermediate (1.0 eq), the desired amine (1.5 eq), a palladium catalyst such as Pd2(dba)3 (0.05 eq), a phosphine ligand such as Xantphos (0.1 eq), and a base such as cesium carbonate (Cs2CO3) (2.0 eq) in an anhydrous solvent like toluene or dioxane is heated under an inert atmosphere (e.g., argon or nitrogen) at 100-120 °C for 12-24 hours. After cooling, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the final 2,8-disubstituted 1,5-naphthyridine product.

In Vitro PfPI4K Inhibition Assay

The inhibitory activity of the synthesized compounds against PfPI4K can be assessed using a luminescence-based kinase assay. The assay measures the amount of ATP remaining in solution following the kinase reaction.

-

A solution of recombinant PfPI4K enzyme is prepared in kinase buffer.

-

The test compounds are serially diluted in DMSO and then further diluted in kinase buffer.

-

The kinase reaction is initiated by adding the enzyme to a mixture of the compound, phosphatidylinositol substrate, and ATP in a 384-well plate.

-

The reaction is allowed to proceed at room temperature for a specified time (e.g., 60 minutes).

-

A kinase detection reagent is added to stop the reaction and generate a luminescent signal that is inversely proportional to the amount of ATP consumed.

-

The luminescence is measured using a plate reader.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

In Vitro Antiplasmodial Activity Assay

The efficacy of the compounds against the malaria parasite is determined using a SYBR Green I-based fluorescence assay.

-

P. falciparum cultures are synchronized at the ring stage.

-

The test compounds are serially diluted in culture medium in a 96-well plate.

-

The synchronized parasite culture is added to the wells.

-

The plates are incubated for 72 hours under standard culture conditions.

-

A lysis buffer containing SYBR Green I is added to each well.

-

The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader.

-

IC50 values are determined by comparing the fluorescence in the compound-treated wells to that in untreated control wells.

Visualizing the Workflow and Logic

To better illustrate the processes and relationships described, the following diagrams have been generated using the DOT language.

The Reactivity of the 1,5-Naphthyridine Core: A Technical Guide for Researchers

Introduction: The 1,5-naphthyridine scaffold, a bicyclic heteroaromatic system containing two nitrogen atoms, is a privileged core in medicinal chemistry and materials science. Its unique electronic properties and rigid structure make it an attractive framework for the development of novel therapeutic agents and functional materials. This in-depth technical guide provides a comprehensive overview of the reactivity of the 1,5-naphthyridine core, intended for researchers, scientists, and drug development professionals. The guide details key synthetic transformations, presents quantitative data in a structured format, provides explicit experimental protocols, and visualizes complex biological pathways and experimental workflows.

General Reactivity of the 1,5-Naphthyridine Core

The reactivity of the 1,5-naphthyridine ring system is analogous to that of other nitrogen-containing heterocycles like quinoline and pyridine. The presence of two nitrogen atoms deactivates the ring towards electrophilic aromatic substitution, making such reactions challenging. Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic attack, particularly at positions activated by the nitrogen atoms (positions 2, 4, 6, and 8). The nitrogen atoms themselves can also undergo reactions with electrophiles, such as alkylation.

Key Synthetic Transformations

Synthesis of the 1,5-Naphthyridine Core: The Gould-Jacobs Reaction

A fundamental method for constructing the 4-hydroxy-1,5-naphthyridine scaffold is the Gould-Jacobs reaction. This reaction involves the condensation of a 3-aminopyridine derivative with a malonic ester derivative, followed by thermal cyclization.[1][2]

Reaction Scheme:

Experimental Protocol: Synthesis of Ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate [1]

-